molecular formula C14H15N3O3S2 B2821478 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide CAS No. 2034456-38-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B2821478
CAS No.: 2034456-38-5
M. Wt: 337.41
InChI Key: UXRFDIZWHKUYPA-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound is an off-white powder with a sweet aroma . It has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . It is slightly soluble in ethanol . The compound has a melting point of 229-233°C .

Scientific Research Applications

  • Antibacterial Agents : Novel analogs of compounds with a benzo[d]thiazol-2-yl moiety have been designed and synthesized, displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).

  • Anticancer Evaluation : Research on thiadiazole scaffold and benzamide groups has revealed novel compounds synthesized under microwave irradiation. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines. A molecular docking study suggested a probable mechanism of action, and ADMET properties prediction indicated good oral drug-like behavior (Tiwari et al., 2017).

  • Antimicrobial and Docking Studies : The synthesis of thiophene-2-carboxamides and their characterization and antimicrobial evaluation have been documented. Molecular docking studies were performed to understand the interaction of these molecules with microbial targets (Talupur et al., 2021).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed significant activities, suggesting potential for development as drugs (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-9-6-13(21-8-9)14(18)15-10-4-5-11-12(7-10)17(3)22(19,20)16(11)2/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRFDIZWHKUYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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